Hexacyclen trisulfate
Overview
Description
Hexacyclen trisulfate is a macrocyclic compound containing six nitrogen atoms and three sulfate groups. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry . It is also referred to as this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,7,10,13,16-hexaazacyclooctadecane trisulfate typically involves the cyclization of linear polyamines. One common method is the reaction of ethylenediamine with formaldehyde and hydrogen sulfide under acidic conditions to form the macrocyclic ring structure . The resulting product is then treated with sulfuric acid to introduce the sulfate groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Hexacyclen trisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can undergo substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-hexaazacyclooctadecane trisulfate involves its ability to act as a chelating agent. The nitrogen atoms in the macrocyclic ring can coordinate with metal ions, forming stable complexes. This chelation process can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and biological applications . The sulfate groups enhance the solubility of the compound in aqueous solutions, facilitating its interaction with metal ions .
Comparison with Similar Compounds
1,4,7,10,13,16-Hexaazacyclooctadecane: The parent compound without sulfate groups.
1,4,8,11-Tetraazacyclotetradecane: A smaller macrocyclic compound with four nitrogen atoms.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A macrocyclic compound with oxygen and nitrogen atoms.
Uniqueness: Hexacyclen trisulfate is unique due to its high solubility in water and strong chelating ability. The presence of sulfate groups enhances its interaction with metal ions, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
1,4,7,10,13,16-hexazacyclooctadecane;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6.3H2O4S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;3*1-5(2,3)4/h13-18H,1-12H2;3*(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVDKNLOZWKLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N6O12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971575 | |
Record name | Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56187-09-8 | |
Record name | Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane sulfate (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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